molecular formula C13H13Br B3016723 2-(3-Bromopropyl)naphthalene CAS No. 27650-59-5

2-(3-Bromopropyl)naphthalene

Cat. No.: B3016723
CAS No.: 27650-59-5
M. Wt: 249.151
InChI Key: QDPDBXUSKFKXGM-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br. It is a derivative of naphthalene, where a bromopropyl group is attached to the second carbon of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)naphthalene typically involves the bromination of naphthalene followed by a substitution reaction. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene-propyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, typically in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include naphthalene derivatives with hydroxyl or carbonyl functional groups.

    Reduction Reactions: The major product is naphthalene-propyl derivative.

Scientific Research Applications

2-(3-Bromopropyl)naphthalene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)naphthalene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

2-(3-Bromopropyl)naphthalene can be compared with other similar compounds such as:

    1-(3-Bromopropyl)naphthalene: Similar structure but with the bromopropyl group attached to the first carbon of the naphthalene ring.

    2-(2-Bromoethyl)naphthalene: Similar structure but with a bromoethyl group instead of a bromopropyl group.

    2-(3-Chloropropyl)naphthalene: Similar structure but with a chloropropyl group instead of a bromopropyl group.

These compounds have similar reactivity but differ in their physical and chemical properties due to the different halogen atoms or alkyl chain lengths.

Biological Activity

2-(3-Bromopropyl)naphthalene is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₁₃Br
  • Molecular Weight : 249.15 g/mol
  • CAS Number : 27650-59-5
  • Structure : The compound consists of a naphthalene ring substituted with a 3-bromopropyl group at the 2-position.

Synthesis

The synthesis of this compound typically involves the bromination of naphthalene derivatives using bromopropane. This reaction can be facilitated by various catalysts or under specific reaction conditions to ensure high yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, studies on naphthalene derivatives have shown effectiveness against various bacterial strains, suggesting that the brominated variant may also possess similar properties .

Cytotoxicity and Cell Proliferation

Studies have investigated the cytotoxic effects of naphthalene derivatives on different cancer cell lines. For instance, certain derivatives have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells. While specific data for this compound is limited, its structural similarity to other active compounds implies potential cytotoxic effects .

Inflammatory Response

Naphthalene derivatives are known for their anti-inflammatory properties. Investigations into related compounds suggest that they may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. The exact mechanism of action for this compound remains to be elucidated but could involve inhibition of pro-inflammatory cytokines .

Study on Antiinflammatory Activities

A study published in 2024 examined various naphthalene derivatives for their anti-inflammatory activities. The findings indicated that certain substitutions on the naphthalene ring significantly enhanced anti-inflammatory effects, providing a rationale for further exploration of this compound in this context .

Cytotoxicity Assessment

In a comparative study of different brominated compounds, researchers assessed the cytotoxicity of various naphthalene derivatives using MTT assays. Although specific results for this compound were not detailed, related compounds showed promising results against several cancer cell lines, indicating potential for further investigation into its anticancer properties .

Summary of Biological Activities

Activity TypeFindings
AntimicrobialPotential activity against bacterial strains; further studies needed
CytotoxicitySimilar compounds inhibit cancer cell proliferation; potential observed
Anti-inflammatoryModulation of inflammatory pathways suggested; specific mechanisms unclear

Properties

IUPAC Name

2-(3-bromopropyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPDBXUSKFKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 59-1 (4.33 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (6.69 g) and N-bromosuccinimide (4.54 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and further at room temperature for 21 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (4.95 g) as a colorless oil.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
Quantity
4.54 g
Type
reactant
Reaction Step Two

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